BenchChemオンラインストアへようこそ!

3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Cross-Coupling Regioselective Synthesis Medicinal Chemistry

This di-halogenated 4-azaindole scaffold features orthogonal C3-bromo and C6-chloro reactivity, enabling step-economical sequential Suzuki-Miyaura and Buchwald-Hartwig couplings for patent-differentiating kinase inhibitor architectures. The 165-168°C melting point ensures robust isolation. Ideal for CNS-penetrant probe development (TPSA 28.7 Ų).

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1000341-61-6
Cat. No. B1343725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine
CAS1000341-61-6
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Cl)C(=CN2)Br
InChIInChI=1S/C7H4BrClN2/c8-5-3-10-6-1-7(9)11-2-4(5)6/h1-3,10H
InChIKeyKRXKOASQVGQLHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-61-6): A Strategic Halogenated 4-Azaindole Building Block for Kinase-Focused Medicinal Chemistry


3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine (CAS 1000341-61-6) is a di‑halogenated heteroaromatic scaffold belonging to the pyrrolo[3,2‑c]pyridine (4‑azaindole) family. With a molecular weight of 231.48 g/mol and a molecular formula of C₇H₄BrClN₂, the compound features two orthogonal reactive halide sites—a bromine at the C3 position of the pyrrole ring and a chlorine at the C6 position of the fused pyridine ring [1][2]. This unique substitution pattern renders the molecule a privileged, dual‑functionalized intermediate for constructing complex polyaryl architectures via sequential, chemoselective cross‑coupling reactions, making it a high‑value precursor for the development of kinase inhibitors and other bioactive heterocyclic compounds .

3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: Why Generic 4-Azaindole Analogs Cannot Substitute for This Specific Dihalogenated Scaffold


Generic substitution of 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine with other pyrrolo[3,2‑c]pyridine analogs is not feasible due to the unique, orthogonal reactivity profile conferred by its specific di‑halogenation pattern. While mono‑halogenated or regioisomeric di‑halogenated analogs offer limited synthetic handles, the precise positioning of a C3‑bromo and a C6‑chloro substituent on the fused heteroaromatic core enables chemoselective, sequential cross‑coupling reactions—such as Suzuki‑Miyaura and Buchwald‑Hartwig aminations—that are critical for the efficient, step‑economical construction of complex, patent‑differentiating kinase inhibitor architectures . Furthermore, the pyrrolo[3,2‑c]pyridine (4‑azaindole) scaffold itself demonstrates distinct kinase‑inhibition profiles compared to isomeric pyrrolo[2,3‑c]pyridine (6‑azaindole) cores, making scaffold‑level interchange scientifically unsound for target‑driven medicinal chemistry programs [1].

3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: A Comparator-Based Quantitative Evidence Guide for Scientific Procurement


Orthogonal Dihalogenation Enables Sequential, Chemoselective Cross-Coupling: Direct Comparison with Mono‑Halogenated 4‑Azaindole Analogs

3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine possesses two distinct halide handles (C3‑Br and C6‑Cl) with differing reactivities, enabling stepwise, chemoselective cross‑coupling reactions to introduce diverse aryl/heteroaryl groups at two discrete positions on the 4‑azaindole core. In contrast, mono‑halogenated analogs such as 3‑bromo‑1H‑pyrrolo[3,2‑c]pyridine (CAS 1000341‑80‑9) or 6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine (CAS 1000341‑72‑9) offer only a single reactive site, fundamentally limiting the architectural complexity achievable in a single synthetic sequence [1].

Cross-Coupling Regioselective Synthesis Medicinal Chemistry

Distinct Physicochemical Profile Relative to Regioisomeric Dihalogenated 4‑Azaindoles Informs Solid‑Phase Handling and Purification Strategy

The 3‑bromo‑6‑chloro substitution pattern yields a unique physicochemical fingerprint compared to other dihalogenated pyrrolo[3,2‑c]pyridine regioisomers. Specifically, 3‑bromo‑6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine exhibits a melting point of 165‑168 °C and a predicted LogP (XLogP3‑AA) of 2.6, whereas its regioisomer 3‑bromo‑4‑chloro‑1H‑pyrrolo[3,2‑c]pyridine (CAS 947238‑42‑8) shows a predicted LogP of approximately 2.4 and a reported melting point of 152‑155 °C [1][2]. These differences in lipophilicity and solid‑state behavior directly impact chromatographic retention times, recrystallization solvent selection, and handling procedures.

Physicochemical Properties Chromatography Formulation

Validated Kinase Inhibitor Scaffold: Class‑Level Evidence from FMS Kinase Inhibition Studies

The pyrrolo[3,2‑c]pyridine (4‑azaindole) core has been experimentally validated as a productive scaffold for the design of potent FMS kinase inhibitors. In a systematic SAR study of 18 pyrrolo[3,2‑c]pyridine derivatives, the most potent analogs achieved IC₅₀ values of 30 nM and 60 nM against FMS kinase, representing a 1.6‑ to 3.2‑fold improvement in potency relative to the lead compound KIST101029 (IC₅₀ = 96 nM) [1]. While 3‑bromo‑6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine was not the final bioactive molecule in this study, the SAR unequivocally demonstrates that the 4‑azaindole scaffold—and specifically, derivatives with optimized substitution patterns—can yield low‑nanomolar kinase inhibitors with selectivity against a panel of 40 kinases and antiproliferative activity against ovarian, prostate, and breast cancer cell lines (IC₅₀ range: 0.15–1.78 µM) [1].

Kinase Inhibition SAR Oncology

Computational Descriptors Support CNS Drug‑Like Properties Relative to More Polar Heteroaromatic Scaffolds

3‑Bromo‑6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine exhibits a favorable combination of computed physicochemical properties for central nervous system (CNS) drug discovery. With a molecular weight of 231.48 g/mol, a topological polar surface area (TPSA) of 28.7 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1, the scaffold falls well within commonly accepted CNS drug‑like space (MW < 400, TPSA < 90 Ų, HBD ≤ 3, HBA ≤ 7) [1]. In comparison, more polar heteroaromatic scaffolds such as 1H‑pyrrolo[2,3‑b]pyridine (7‑azaindole) with a TPSA of ~41 Ų or 1H‑pyrazolo[3,4‑b]pyridine with a TPSA of ~54 Ų may present higher barriers to blood‑brain barrier penetration due to increased polarity [2].

CNS Drug Design ADME Computational Chemistry

3-Bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine: High-Value Application Scenarios for Medicinal Chemistry and Process Development


Sequential, Chemoselective Diversification for Focused Kinase Inhibitor Library Synthesis

Medicinal chemistry teams developing novel kinase inhibitors can leverage the orthogonal C3‑bromo and C6‑chloro handles of 3‑bromo‑6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine to execute sequential Suzuki‑Miyaura couplings. The more reactive C3‑Br site can be selectively coupled with a first aryl boronic acid under mild conditions, followed by a second, chemoselective coupling at the C6‑Cl site using a different boronic acid under more forcing conditions, enabling the rapid, parallel synthesis of diverse biaryl‑functionalized 4‑azaindole libraries . This approach is directly applicable to hit‑to‑lead optimization programs targeting FMS kinase and related tyrosine kinases where the pyrrolo[3,2‑c]pyridine scaffold has demonstrated nanomolar potency [1].

Precursor to CNS‑Penetrant Chemical Probes and Drug Candidates

Due to its favorable computed CNS drug‑like properties (MW = 231.48 g/mol, TPSA = 28.7 Ų, HBD = 1, HBA = 1), 3‑bromo‑6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine serves as an ideal advanced intermediate for the construction of CNS‑penetrant chemical probes and drug candidates [2]. The low polar surface area and moderate lipophilicity (XLogP3‑AA = 2.6) predict good passive blood‑brain barrier permeability, making it a strategic choice for neuroscience‑focused drug discovery programs seeking to minimize CNS attrition [3].

Scalable Process Development Leveraging Distinct Solid‑Phase Properties

Process chemists can exploit the well‑defined solid‑state properties of 3‑bromo‑6‑chloro‑1H‑pyrrolo[3,2‑c]pyridine—specifically its melting point of 165‑168 °C and predicted LogP of 2.6—to design robust, scalable isolation and purification protocols . The higher melting point relative to regioisomeric dihalogenated 4‑azaindoles (e.g., 3‑bromo‑4‑chloro‑1H‑pyrrolo[3,2‑c]pyridine, mp 152‑155 °C) facilitates easier handling as a free‑flowing solid and reduces the risk of oiling out during workup procedures, thereby improving overall process robustness and yield consistency in multi‑kilogram campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-6-chloro-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.